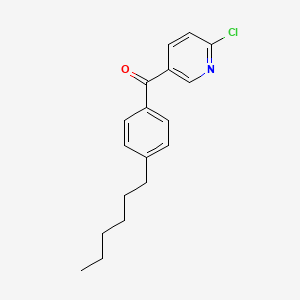
2-Chloro-5-(4-hexylbenzoyl)pyridine
Descripción general
Descripción
2-Chloro-5-(4-hexylbenzoyl)pyridine, also known as 2C5HBP, is a heterocyclic compound containing both a pyridine and a benzoyl group. It is a colorless solid that is soluble in organic solvents and has a melting point of approximately 120°C. 2C5HBP has a wide range of potential applications in the fields of organic synthesis and medicinal chemistry. Specifically, it has been used as an intermediate in the synthesis of a variety of pharmaceuticals, including antifungal agents, antipsychotics, and anticonvulsants. In addition, it has also been used in the synthesis of polymers and other materials.
Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
2-Chloro-5-(4-hexylbenzoyl)pyridine and its derivatives are often synthesized and structurally characterized for various applications. The synthesis and structural elucidation of various pyridine derivatives, including those similar to 2-Chloro-5-(4-hexylbenzoyl)pyridine, have been reported. These compounds have been characterized by various techniques, including NMR, FT-IR, and mass spectrometry, demonstrating their importance in the field of chemical research and material science (Bhuva et al., 2015), (Ma et al., 2018).
Antibacterial and Antifungal Activity
Compounds containing the pyridine nucleus, similar to 2-Chloro-5-(4-hexylbenzoyl)pyridine, have been explored for their antibacterial and antifungal activities. These studies demonstrate the potential of these compounds in developing new treatments for infections. Some compounds have shown moderate activity against both Gram-positive and Gram-negative bacteria, as well as fungi (Bhuva et al., 2015).
Anti-Tuberculosis Properties
Certain pyridine derivatives have been studied for their anti-Mycobacterium tuberculosis properties. This showcases the potential application of 2-Chloro-5-(4-hexylbenzoyl)pyridine derivatives in the treatment of tuberculosis and possibly other bacterial infections (Dilebo et al., 2021).
Corrosion Inhibition
Pyrazolopyridine derivatives, which are structurally related to 2-Chloro-5-(4-hexylbenzoyl)pyridine, have been investigated as potential corrosion inhibitors for mild steel in acidic environments. This indicates the possible application of 2-Chloro-5-(4-hexylbenzoyl)pyridine derivatives in protecting metals against corrosion, especially in industrial settings (Dandia et al., 2013).
Liquid Crystal Properties
Derivatives of 2-Chloro-5-(4-hexylbenzoyl)pyridine may exhibit liquid crystal properties, which are crucial for applications in display technologies and other areas where the control of light is essential. The behavior of these compounds in different phases and their stability ranges can be influenced by factors like the length of the alkoxy chain and the charge distribution (Hagar et al., 2020).
Propiedades
IUPAC Name |
(6-chloropyridin-3-yl)-(4-hexylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO/c1-2-3-4-5-6-14-7-9-15(10-8-14)18(21)16-11-12-17(19)20-13-16/h7-13H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJIMRMCHSNTKKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C(=O)C2=CN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501248589 | |
| Record name | (6-Chloro-3-pyridinyl)(4-hexylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501248589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(4-hexylbenzoyl)pyridine | |
CAS RN |
1187169-45-4 | |
| Record name | (6-Chloro-3-pyridinyl)(4-hexylphenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187169-45-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (6-Chloro-3-pyridinyl)(4-hexylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501248589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{8-Methylimidazo[1,2-a]pyridin-2-yl}ethanethioamide](/img/structure/B1421678.png)
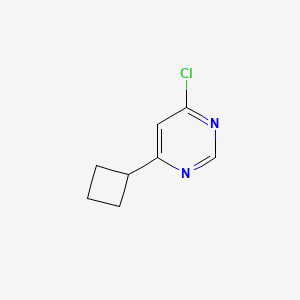
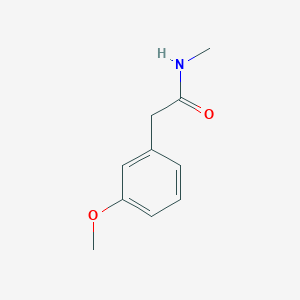
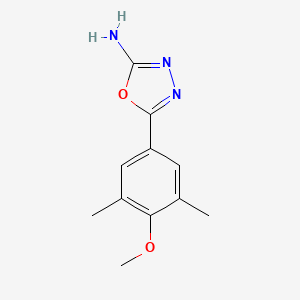
![4,6-difluoro-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine](/img/structure/B1421683.png)
![4,5-dimethyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine](/img/structure/B1421684.png)
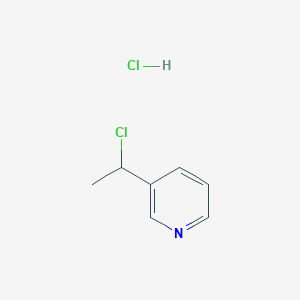
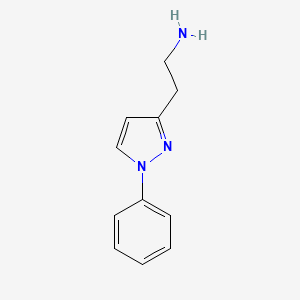
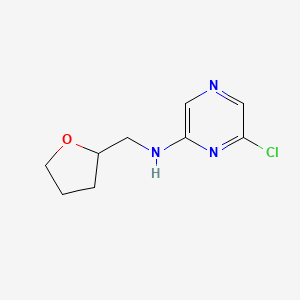
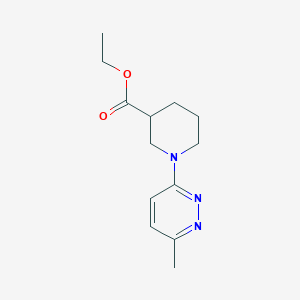
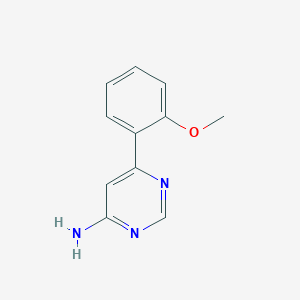
![6-ethoxy-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine](/img/structure/B1421698.png)
![2,4-dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1421700.png)
